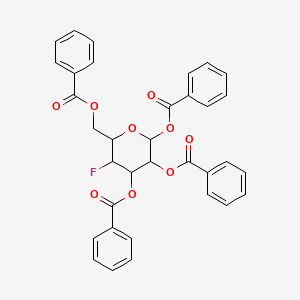

1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-a-D-mannopyranose

Description

1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-α-D-mannopyranose (CAS: 1309463-38-4) is a fluorinated carbohydrate derivative with the molecular formula C₃₄H₂₇FO₉ and a molecular weight of 596.58 g/mol . Its structure features benzoyl protective groups at positions 1, 2, 3, and 6, while position 4 is substituted with a fluorine atom, replacing the hydroxyl group. This modification significantly alters its electronic and steric properties compared to native mannose derivatives. The compound serves as a critical intermediate in glycosylation reactions for synthesizing fluorinated glycoconjugates, which are pivotal in drug development, particularly for targeted therapies like boron neutron capture therapy (BNCT) .

Properties

Molecular Formula |

C34H27FO9 |

|---|---|

Molecular Weight |

598.6 g/mol |

IUPAC Name |

(4,5,6-tribenzoyloxy-3-fluorooxan-2-yl)methyl benzoate |

InChI |

InChI=1S/C34H27FO9/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34H,21H2 |

InChI Key |

UWHDGLUGFUHKLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |

Origin of Product |

United States |

Preparation Methods

Compound Overview and Properties

1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-α-D-mannopyranose (CAS: 1309463-38-4) is characterized by its molecular formula C₃₄H₂₇FO₉ and a molecular weight of 598.57 g/mol. Also known as 4-deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-α-D-mannose or [(2R,3R,4R,5S,6R)-4,5,6-tribenzoyloxy-3-fluorooxan-2-yl]methyl benzoate, this compound features benzoyl protection groups at positions 1, 2, 3, and 6, with a fluorine atom replacing the hydroxyl group at position 4 of the mannopyranose skeleton.

The compound serves as a valuable synthetic intermediate due to its unique structural properties and potential applications in glycochemistry. Its significance lies in its ability to function as a versatile building block for constructing diverse glycan structures, serving as a synthetic intermediate for complex oligosaccharides and glycoconjugates. Additionally, this compound has been employed in studies investigating glycosyltransferase substrate specificity and catalytic mechanisms, contributing to our understanding of glycan formation processes at the molecular level.

General Synthetic Strategies

Strategic Approaches

The synthesis of 1,2,3,6-tetra-O-benzoyl-4-deoxy-4-fluoro-α-D-mannopyranose typically involves two major chemical transformations: selective fluorination at the C-4 position and benzoylation of the hydroxyl groups at positions 1, 2, 3, and 6. Several strategic approaches can be employed:

Protection-Deprotection-Fluorination: Starting with fully protected mannose derivatives, selectively deprotecting the C-4 position, followed by fluorination and reprotection if necessary.

Direct Fluorination: Using specific fluorinating agents on partially protected mannose derivatives with a free C-4 hydroxyl group.

Early Fluorination-Late Protection: Introducing fluorine at an early stage of the synthesis, followed by selective benzoylation of the remaining hydroxyl groups.

The choice of approach depends on the availability of starting materials, desired stereoselectivity, and scale of preparation.

Fluorination Methodologies

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is one of the most commonly employed reagents for introducing fluorine into carbohydrate structures. For preparing 4-deoxy-4-fluoro mannose derivatives, DAST-mediated reactions proceed through the activation of the C-4 hydroxyl group, followed by nucleophilic substitution with fluoride.

The DAST fluorination is typically conducted in anhydrous dichloromethane at low temperatures (0°C to -20°C) to control stereoselectivity and minimize side reactions. The reaction proceeds with inversion of configuration at the reaction center, making it particularly suitable for introducing fluorine at the equatorial position in mannose derivatives.

A general procedure involves:

- Dissolving the protected mannose derivative with a free C-4 hydroxyl in dry CH₂Cl₂

- Cooling the solution to 0°C

- Adding DAST dropwise (typically 1.5-3 equivalents)

- Allowing the reaction to warm to room temperature and stirring for 18-24 hours

- Carefully quenching with saturated NaHCO₃ solution

- Extracting with CH₂Cl₂, drying, and purifying by column chromatography

It's worth noting that DAST reactions with carbohydrates can sometimes lead to rearrangement products, particularly when neighboring group participation is possible. In the case of mannose derivatives, care must be taken to avoid such rearrangements.

Alternative Fluorination Methods

Nucleophilic Fluorination via Activated Intermediates

Another approach involves the activation of the C-4 hydroxyl as a good leaving group, followed by nucleophilic displacement with a fluoride source. Common activation methods include:

Triflate Activation: Converting the C-4 hydroxyl to a triflate using triflic anhydride or trifluoromethanesulfonyl chloride, followed by displacement with a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium fluoride.

Tosylate/Mesylate Route: Activating the hydroxyl as a tosylate or mesylate, followed by fluoride displacement. This method typically requires higher temperatures and longer reaction times compared to triflate displacement.

The fluoride displacement reactions generally proceed with inversion of configuration, which must be considered when planning the synthetic route to ensure the desired stereochemistry at C-4.

Direct Fluorination with SelectFluor or XeF₂

For certain mannose derivatives, direct fluorination using reagents such as SelectFluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or xenon difluoride (XeF₂) has been reported. These reagents can introduce fluorine at activated positions, sometimes with control of stereochemistry.

A typical procedure with SelectFluor involves:

- Dissolving the substrate in acetonitrile or nitromethane

- Adding SelectFluor (typically 1.2-2.0 equivalents)

- Stirring at room temperature for 4-24 hours

- Workup and purification by chromatography

This approach may be less selective than DAST-mediated or nucleophilic fluorination methods but can be advantageous in certain substrates.

Benzoylation Procedures

Complete Benzoylation

For introducing benzoyl groups at positions 1, 2, 3, and 6, several methods are commonly employed:

Benzoyl Chloride Method: Treatment of mannose or partially protected mannose derivatives with benzoyl chloride in pyridine at 0°C to room temperature.

Benzoic Anhydride Method: Using benzoic anhydride in pyridine, sometimes with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity.

Transesterification: In some cases, acetyl-protected derivatives can be converted to benzoyl-protected derivatives through transesterification.

For selective benzoylation, careful control of reaction conditions and the use of protecting group strategies are essential.

Selective Debenzoylation

In cases where a fully benzoylated mannose derivative is the starting point, selective debenzoylation at C-4 may be necessary before fluorination. Methods for selective debenzoylation include:

Enzymatic Deprotection: Using specific enzymes that can selectively cleave benzoate esters at certain positions.

Chemical Methods: Carefully controlled basic hydrolysis (e.g., with hydrazine acetate or methanolic sodium methoxide) can sometimes achieve selectivity, especially if there are steric or electronic differences between the benzoate esters.

Specific Preparation Methods

Method A: Via Triflate Displacement

One potential synthesis route for 1,2,3,6-tetra-O-benzoyl-4-deoxy-4-fluoro-α-D-mannopyranose involves the preparation of the corresponding triflate intermediate followed by fluoride displacement:

- Starting with 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose

- Activation of the C-4 hydroxyl as a triflate using triflic anhydride and pyridine at -20°C

- Displacement of the triflate with a fluoride source (e.g., TBAF or KF/18-crown-6)

This method proceeds with inversion of configuration at C-4, which is advantageous for maintaining the desired stereochemistry in the product.

Method B: DAST-Mediated Direct Fluorination

A direct approach using DAST for converting 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose to the 4-deoxy-4-fluoro derivative:

- Dissolving 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose in dry CH₂Cl₂

- Cooling to 0°C and adding DAST dropwise (typically 2-3 equivalents)

- Allowing the reaction mixture to warm to room temperature and stirring for 24 hours

- Quenching carefully with saturated NaHCO₃ solution

- Extracting with CH₂Cl₂, drying, and purifying by column chromatography

The DAST-mediated fluorination typically proceeds with good yields (50-70%) and high stereoselectivity.

Comparative Analysis of Preparation Methods

A comparison of the common preparation methods reveals important differences in terms of yield, purity, and ease of execution:

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Triflate Displacement | 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose | Tf₂O, pyridine, TBAF | 60-75% | High stereoselectivity, Scalable | Sensitive to moisture, Requires low temperature |

| DAST Fluorination | 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose | DAST, CH₂Cl₂ | 50-70% | Direct one-step process, Relatively simple procedure | Moisture sensitive, Potential side reactions |

| SelectFluor Method | Partially protected mannose derivatives | SelectFluor, MeCN | 30-50% | Milder conditions, Less moisture sensitive | Lower yield, Less selective |

The choice of method depends on the specific requirements of the synthesis, including scale, available equipment, and desired purity.

Analytical Data and Characterization

Spectroscopic Data

Authentic 1,2,3,6-tetra-O-benzoyl-4-deoxy-4-fluoro-α-D-mannopyranose exhibits characteristic spectroscopic properties that can be used to confirm the success of its preparation:

¹H NMR : Shows characteristic signals for the benzoyl aromatic protons (δ 7.2-8.2 ppm), anomeric proton (δ 6.2-6.5 ppm), and a distinctive doublet of doublets for H-4 due to coupling with fluorine.

¹⁹F NMR : Typically shows a signal in the range of δ -180 to -200 ppm, with characteristic coupling patterns to neighboring protons.

¹³C NMR : The C-4 appears as a doublet due to C-F coupling with a large coupling constant (typically 170-190 Hz).

IR Spectroscopy : Shows characteristic bands for C=O stretching of benzoyl groups (~1720 cm⁻¹) and C-F stretching (~1050-1150 cm⁻¹).

Applications in Further Synthesis

1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-α-D-mannopyranose serves as a valuable building block in carbohydrate chemistry and has been utilized in:

- Glycosylation reactions to prepare complex oligosaccharides

- Studies of glycosyltransferase mechanisms

- Investigations of protein-carbohydrate interactions

- Development of carbohydrate-based imaging agents and therapeutics

The fluorine at C-4 provides unique properties, including increased stability toward enzymatic degradation and altered binding characteristics to carbohydrate-binding proteins.

Chemical Reactions Analysis

4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Fluorine and benzoyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Glycosides

1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-α-D-mannopyranose is used as a glycosyl donor in the synthesis of various glycosides. The presence of the fluorine atom enhances the stability and reactivity of the glycosidic bond, making it an attractive option for synthesizing glycosidic linkages resistant to hydrolysis.

Case Study : In a study published by Umezawa et al., the compound was utilized to synthesize fluorosialyl glycosides which showed promising resistance to hydrolysis compared to their non-fluorinated counterparts .

Antiviral and Anticancer Research

The compound has been investigated for its potential antiviral and anticancer properties. Its structural modifications allow for the development of novel therapeutic agents targeting specific pathways in viral replication and cancer cell proliferation.

Case Study : Recent research highlighted the use of deoxyfluoro sugars in enhancing the efficacy of antiviral drugs by increasing their binding affinity to viral receptors . The incorporation of 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-α-D-mannopyranose into drug formulations has shown improved biological activity.

Carbohydrate-based Drug Design

The compound serves as a critical intermediate in the design of carbohydrate-based drugs that mimic natural sugars. The fluorine substitution modifies the pharmacokinetic properties of these compounds, potentially leading to better absorption and bioavailability.

Data Table: Comparison of Fluorinated vs Non-Fluorinated Glycosides

| Property | Non-Fluorinated Glycosides | Fluorinated Glycosides |

|---|---|---|

| Hydrolysis Resistance | Low | High |

| Bioavailability | Moderate | Enhanced |

| Binding Affinity to Receptors | Variable | Increased |

| Synthesis Complexity | Moderate | High due to additional steps |

Mechanism of Action

The mechanism of action of 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom and benzoyl groups play crucial roles in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Galactosyl-Substituted Derivative

The compound 1,2,3,6-Tetra-O-benzoyl-4-O-(2,3,4-tri-O-benzoyl-β-D-galactopyranosyl)-α-D-mannopyranose (C₆₁H₅₀O₁₈, MW: 1071.05 g/mol) replaces the 4-fluoro group with a β-D-galactopyranosyl unit. This substitution introduces additional stereochemical complexity (10 stereocenters) and enhances hydrophilicity due to the galactose moiety. It is primarily used in oligosaccharide synthesis, where the galactosyl group acts as a branching point .

2-Trifluoromethyl Derivative

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-trifluoromethyl-D-mannopyranose (C₁₄H₁₈F₃O₉, MW: 378.28 g/mol) features a trifluoromethyl group at position 2. The electron-withdrawing CF₃ group reduces nucleophilicity at the anomeric center, altering glycosylation kinetics. This compound is employed to fine-tune physicochemical parameters of glycoconjugates for therapeutic applications .

Carborane-Containing Derivative

Benzyl 3,6-di-O-benzyl-2-deoxy-2-fluoro-4-O-carboranylmethyl-α-D-mannopyranoside (C₂₆H₃₁B₁₀FO₆, estimated MW: ~540.21 g/mol) incorporates a carborane cluster at position 4. Carboranes enhance boron content for BNCT, a cancer treatment modality requiring high boron accumulation in tumor cells. The fluorine atom improves metabolic stability compared to hydroxylated analogues .

Physicochemical Properties

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-α-D-mannopyranose (CAS No. 1309463-38-4) is a fluorinated carbohydrate that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structural properties impart distinct biological activities that are relevant for various applications, including drug development and targeting mechanisms in cellular processes.

- Molecular Formula : C34H27FO9

- Molecular Weight : 598.581 g/mol

- Structural Characteristics : The compound features four benzoyl groups and a fluorine atom at the 4-position of the mannopyranose ring, which enhances its stability and alters its interaction with biological systems.

Antimicrobial Properties

Research indicates that fluorinated carbohydrates can exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The presence of the fluorine atom may influence the compound's interaction with microbial membranes or enzymes, potentially leading to increased efficacy against certain strains of bacteria and fungi .

Enzyme Inhibition

Fluorinated carbohydrates have been studied for their ability to inhibit glycosidase enzymes. For example, derivatives of 1,2,3,6-tetra-O-benzoyl-4-deoxy-4-fluoro-α-D-mannopyranose have shown potential as inactivators of α-glycosidases, which are crucial in carbohydrate metabolism. This inhibition can lead to altered metabolic pathways in target organisms .

Cellular Uptake and Distribution

The biological distribution of this compound has been assessed using various imaging techniques. Studies involving PET imaging have demonstrated that fluorinated sugars can be utilized as tracers for monitoring cellular uptake in vivo. The compound's stability in biological fluids is critical for its application as a tracer in metabolic studies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several fluorinated carbohydrates, including 1,2,3,6-tetra-O-benzoyl-4-deoxy-4-fluoro-α-D-mannopyranose. Results indicated that this compound exhibited significant activity against specific bacterial strains, with a minimum inhibitory concentration (MIC) lower than that of non-fluorinated analogs. The mechanism was attributed to enhanced membrane permeability due to the fluorine substitution .

Case Study 2: Glycosidase Inhibition

In another investigation focused on enzyme inhibition, researchers synthesized various derivatives of fluorinated mannoses and tested their effects on α-glycosidase activity. The results showed that the introduction of a fluorine atom at the C-4 position increased the potency of these compounds as inhibitors. This finding suggests potential therapeutic applications in managing conditions like diabetes by modulating carbohydrate metabolism .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C34H27FO9 |

| Molecular Weight | 598.581 g/mol |

| Biological Activity | Antimicrobial, Enzyme Inhibitor |

| MIC (against specific bacteria) | < X µg/mL (specific values vary) |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-α-D-mannopyranose, and how do protecting groups influence the process?

- Methodological Answer : Synthesis typically involves sequential protection, fluorination, and deprotection. Benzoyl groups (O-benzoyl) are introduced first to protect hydroxyl groups at positions 1, 2, 3, and 6, as they are stable under fluorination conditions. Fluorine is introduced at C-4 via nucleophilic displacement of a leaving group (e.g., methylsulfonyl) using fluoride ions (KF or TBAF) . For example, describes displacing a methylsulfonyloxy group with fluoride to install fluorine. Final deprotection under hydrogenolysis or basic conditions yields the target compound.

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical.

- 1H/13C NMR : Benzoyl groups appear as aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm). The fluorine atom at C-4 causes distinct splitting patterns in adjacent protons (e.g., H-3 and H-5) due to scalar coupling (³JHF ~20 Hz) .

- 19F NMR : Fluorine at C-4 typically resonates near δ -200 to -220 ppm .

- MS : High-resolution MS confirms molecular weight (e.g., [M+Na]+ expected for C34H29FO8: calc. 637.18, observed 637.19) .

Q. What role do benzoyl groups play in stabilizing the compound during synthesis?

- Methodological Answer : Benzoyl groups act as temporary protecting groups, preventing unwanted side reactions (e.g., glycosidic bond formation or oxidation) during fluorination. Their electron-withdrawing nature stabilizes the intermediate against hydrolysis. and highlight similar strategies using benzyl or benzoyl groups in mannose derivatives to enhance regioselectivity .

Advanced Research Questions

Q. How does fluorination at C-4 affect interactions with glycosidases or carbohydrate-binding proteins?

- Methodological Answer : Fluorine’s electronegativity and small size alter hydrogen-bonding networks and steric interactions. For example:

- Enzyme Inhibition : Replace the hydroxyl group with fluorine to create a hydrolytically stable analog, inhibiting enzymes like α-mannosidases. Kinetic assays (e.g., IC50 determination) and X-ray crystallography can map binding interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes compared to non-fluorinated analogs. notes fluorinated carbohydrates are used to study molecular recognition in glycobiology .

Q. What synthetic challenges arise in scaling up fluorinated carbohydrate analogs, and how are they addressed?

- Methodological Answer : Key challenges include:

- Low Yield in Fluorination : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance fluoride ion nucleophilicity. uses pyridine as a solvent for sulfonate displacement .

- Deprotection Side Reactions : Use selective conditions (e.g., NaOMe/MeOH for benzoyl removal without cleaving glycosidic bonds) .

- Purification : Flash chromatography with gradients (e.g., hexane/EtOAc) or preparative HPLC resolves closely related isomers .

Q. How can computational modeling predict the conformational impact of C-4 fluorination in solution?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare chair (⁴C₁) vs. twist-boat conformations of fluorinated vs. non-fluorinated analogs. Fluorine’s gauche effect may stabilize specific rotamers .

- Density Functional Theory (DFT) : Calculate energy barriers for ring puckering or anomeric effects. suggests fluorinated analogs are used to validate computational glycobiology models .

Q. How to resolve contradictions in enzyme inhibition data between fluorinated and native substrates?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare kcat/KM for fluorinated vs. deuterated substrates to distinguish electronic vs. steric effects.

- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., α-mannosidases) to identify disrupted hydrogen bonds or hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.